molecular formula C26H26N6O2 B11267522 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11267522
M. Wt: 454.5 g/mol
InChI Key: YIQAUCSUWSRGJO-UHFFFAOYSA-N
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Description

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler aromatic precursors. This often involves the use of strong acids or bases to facilitate ring closure.

    Functional Group Introduction:

    Final Coupling: The final step involves coupling the tricyclic core with the acetamide moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts like iron (Fe) or aluminum chloride (AlCl₃) for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions would result in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It could be investigated for its effects on various biological pathways and its potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its stable tricyclic structure.

Mechanism of Action

The mechanism of action of 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.

Properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C26H26N6O2/c1-15-10-18(4)24(19(5)11-15)27-23(33)14-32-26(34)30-8-9-31-22(25(30)29-32)13-21(28-31)20-7-6-16(2)17(3)12-20/h6-13H,14H2,1-5H3,(H,27,33)

InChI Key

YIQAUCSUWSRGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2)C

Origin of Product

United States

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